

Drofenine hydrochloride versus adiphenine hydrochloride

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Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

Cat. No.: S11145784

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Comparative Data: Drofenine vs. Adiphenine

The table below summarizes the key pharmacological and experimental data available for the two compounds.

| Feature | Drofenine Hydrochloride | Adiphenine Hydrochloride |
|--------------------------|---|--|
| Primary Indication | Peripheral neuropathy (Diabetic mice) [1] | Antispasmodic; researched in cancer studies [2] [3] [4] |
| Primary Molecular Target | Kv2.1 channel (Inhibitor) [1] | Nicotinic acetylcholine receptor (nAChR) - Non-competitive inhibitor [2] |

| **Binding Affinity (IC50)** | Information missing from search results | - **$\alpha 1$ nAChR**: 1.9 μ M [2]

- **$\alpha 3\beta 4$ nAChR**: 1.8 μ M [2]
- **$\alpha 4\beta 2$ nAChR**: 3.7 μ M [2]
- **$\alpha 4\beta 4$ nAChR**: 6.3 μ M [2] | | **In Vivo Efficacy (Model & Dose)** | Diabetic peripheral neuropathy mouse model [1] | - **Anticonvulsant (MES test in mice)**: ED₅₀ = 62 mg/kg (i.p.) [2]
- **Cancer metastasis (mouse model)**: Inhibited intrahepatic metastasis [4] |

Experimental Protocols and Research Context

Here are the methodologies for key experiments cited in the search results.

For Adiphenine Hydrochloride

- **nAChR Inhibition Assay (In Vitro) [2]**
 - **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of adiphenine on various nAChR subtypes.
 - **Methodology:** Cells expressing specific human nAChR subtypes (TE671/RD for α1; SH-SY5Y for α3β4; SH-EP1 for α4β2 and α4β4) were exposed to adiphenine across a concentration range (10 nM to 1 mM) for 3 minutes. The blockade of receptor function was measured to calculate the IC₅₀ values.
- **Maximal Electroshock Seizure Test (In Vivo) [2]**
 - **Objective:** To evaluate the anticonvulsant effect of adiphenine.
 - **Methodology:** Mice were administered adiphenine intraperitoneally. The dose required to prevent the hindleg tonic-extensor component of maximal electroshock seizures in 50% of the animals (ED₅₀) was determined to be 62 mg/kg.
- **Inhibition of Cancer Cell Migration and Metastasis [3] [4]**
 - **Objective:** To assess the effect of adiphenine on nicotine-induced intestinal stem cell (ISC) proliferation and acetylcholine-promoted cancer metastasis.
 - **Methodology:**
 - **Organoid Formation:** Intestinal stem cells from mice were cultured with nicotine to induce organoid formation. Adiphenine was added to the culture to observe its effect on blocking nicotine-induced proliferation [3].
 - **In Vivo Metastasis Model:** Intrahepatic cholangiocarcinoma (ICC) cells were used to establish a metastasis model in mice. Adiphenine was administered and shown to significantly inhibit the formation of intrahepatic metastases [4].

For Drofenine Hydrochloride

- The search results confirm that drofenine is an inhibitor of the Kv2.1 channel and ameliorates peripheral neuropathy in diabetic mice [1]. However, the specific experimental protocols and dosing

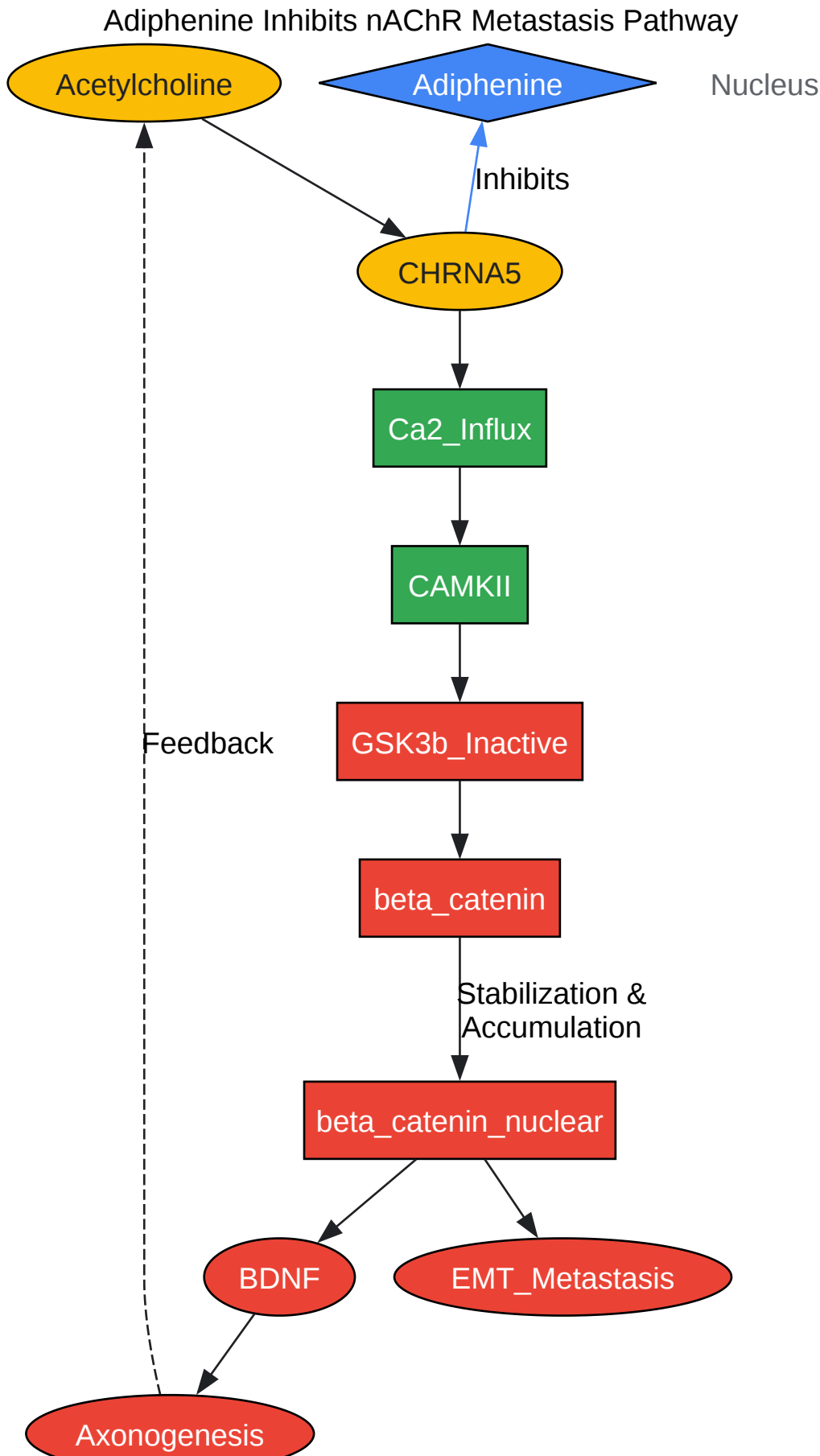
details were not available in the provided literature.

Signaling Pathways and Mechanisms of Action

The two compounds exert their effects through distinct signaling pathways.

Adiphenine: nAChR Inhibition in Cancer Metastasis

This diagram illustrates the pathway inhibited by adiphenine, as identified in research on intrahepatic cholangiocarcinoma [4].



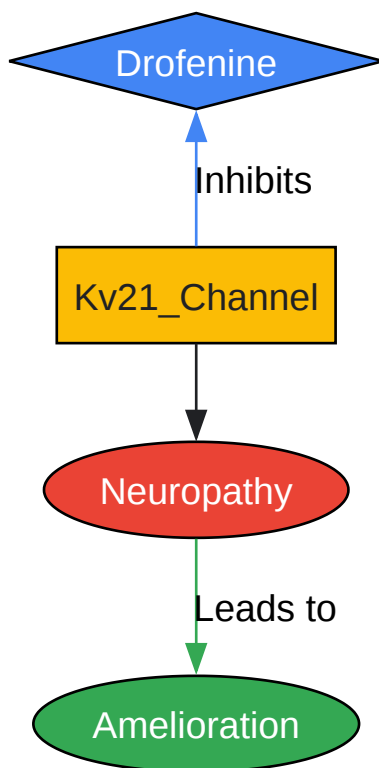
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This pathway shows a feedforward loop where acetylcholine signaling promotes metastasis and a nerve-rich microenvironment, which adiphenine can disrupt [4].

Drofenine: Kv2.1 Channel Inhibition

The available information indicates a more direct mechanism for drofenine, which is visualized below [1].

Drofenine as a Direct Kv2.1 Blocker



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Key Insights for Researchers

- **Distinct Therapeutic Niches:** The compounds act on different biological systems. Adiphenine's well-characterized role as a nAChR antagonist makes it a candidate for probing cholinergic signaling in

cancer and the central nervous system [2] [3] [4]. Drofenine's Kv2.1 inhibition suggests potential in neuronal hyperexcitability conditions like neuropathy [1].

- **Data Availability Gap:** Significantly more recent and detailed experimental data is available for adiphenine, highlighting its current research relevance, particularly in oncology.
- **Consider Crossover Effects:** While not evidenced in these searches, exploring off-target effects could be valuable. For instance, could drofenine have any affinity for nAChRs, or adiphenine for potassium channels?

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References

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